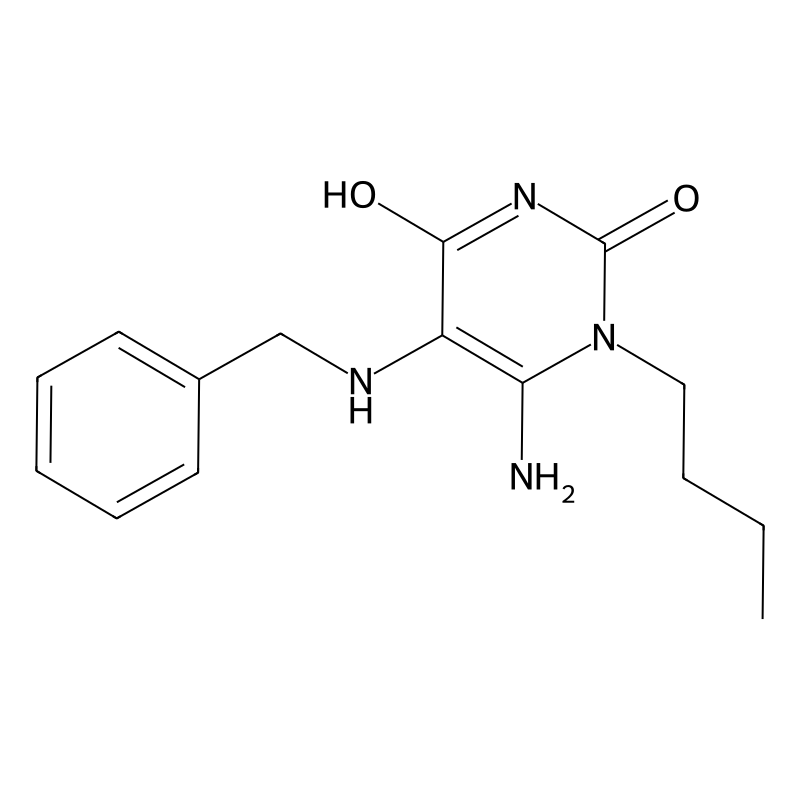

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Identification and Availability

AB314910 can be identified by its CAS number 721415-06-1. Suppliers like Sigma-Aldrich and ABCR Gute Chemie list the compound but do not provide detailed information on its uses [, ].

Structural Similarity

In the absence of specific research on AB314910, scientists might explore its potential applications based on its structural similarity to other known molecules. AB314910 belongs to the class of pyrimidine-2,4-diones, which are heterocyclic compounds with various biological activities.

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is C15H20N4O2, and it has a molecular weight of 288.34 g/mol. The compound is characterized by the presence of an amino group, a benzylamino group, and a butyl side chain, which contribute to its unique chemical properties and potential biological activities. The compound's CAS number is 721415-06-1, and it is also known by several synonyms including 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione and 6-Amino-1-butyl-5-[(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione .

The chemical reactivity of 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione can be attributed to its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the pyrimidine ring can undergo electrophilic aromatic substitution. Additionally, the compound may engage in condensation reactions with aldehydes or ketones, leading to the formation of various derivatives. Specific reaction pathways and mechanisms would require detailed experimental studies to elucidate fully.

The synthesis of 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

- Formation of Pyrimidine Ring: Starting from appropriate precursors such as urea or thiourea derivatives.

- Alkylation: Introducing the butyl group through alkylation reactions.

- Amination: Incorporating the benzylamino group via nucleophilic substitution or coupling reactions.

Specific synthetic routes may vary based on the desired purity and yield of the final product .

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

- Pharmaceutical Development: As a potential lead compound for drug development targeting cancer and infectious diseases.

- Chemical Biology: Used in studies exploring enzyme inhibition or receptor interactions.

- Material Science: Investigated for its properties in formulating specialty chemicals or polymers.

The versatility of this compound makes it a valuable candidate for further research and application development .

Interaction studies involving 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding the pharmacodynamics of the compound and its mechanism of action. Techniques like surface plasmon resonance (SPR), molecular docking simulations, and binding assays are commonly employed to assess these interactions.

Several compounds share structural similarities with 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | C8H13N3O2 | 183.21 g/mol | Lacks benzyl group; simpler structure |

| 5-Amino-6-benzylamino-pyrimidine | C13H14N4O | 242.27 g/mol | Similar amino substitutions; different position |

| 5-Bromo-6-amino-pyrimidine | C4H5BrN4O | 195.01 g/mol | Halogenated derivative; altered reactivity |

While these compounds share a pyrimidine core and some functional groups, 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione is unique due to its specific combination of substituents which may enhance its biological activity or alter its pharmacokinetic properties compared to others .

Core Scaffold Assembly via Diaminouracil-Benzylamine Condensation

The foundational synthesis of 6-amino-5-benzylamino-1H-pyrimidine-2,4-dione derivatives begins with the condensation of 5,6-diaminouracil precursors with benzylamine. This reaction typically employs coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions (40–60°C) to facilitate amide bond formation while minimizing side reactions. The reaction proceeds via nucleophilic attack of the benzylamine’s amino group on the uracil’s C5 position, followed by cyclodehydration to form the pyrimidine ring.

Key parameters influencing yield and purity include:

- Solvent polarity: Dimethylformamide (DMF) enhances reagent solubility but risks decarboxylation at elevated temperatures.

- Stoichiometric ratios: A 1:1.2 molar ratio of diaminouracil to benzylamine optimizes conversion rates (68–72% yield).

- Acid scavengers: Triethylamine (TEA) neutralizes HCl byproducts, preventing protonation of the uracil’s amino groups.

Table 1: Comparative Analysis of Condensation Reagents

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| COMU | 50 | 72 | 95 |

| HATU | 50 | 65 | 92 |

| DCC | 60 | 58 | 88 |

Regioselective Butylation at N1

Introducing the butyl group at position 1 requires N-alkylation of the pyrimidine’s lactam nitrogen. Traditional methods utilize butyl bromide in the presence of potassium carbonate (K₂CO₃) as a base, conducted in anhydrous acetonitrile at 80°C for 12 hours. The reaction mechanism involves deprotonation of the lactam nitrogen followed by nucleophilic substitution. Competitive alkylation at the C5 benzylamino group is suppressed by steric hindrance, achieving >90% regioselectivity.

Cyclin-Dependent Kinase Inhibition Dynamics

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione represents a significant advancement in the development of cyclin-dependent kinase inhibitors, with particular potency against cyclin-dependent kinase 2 . The compound belongs to the pyrimidine family of heterocyclic compounds, which have demonstrated substantial biological activities in cancer research applications . This compound primarily acts as an inhibitor of cyclin-dependent kinases, particularly cyclin-dependent kinase 2, which are crucial regulators of the cell cycle . The inhibitory mechanism involves direct competition with adenosine triphosphate for the catalytic site, effectively blocking the phosphorylation of target proteins required for cell cycle progression .

Research has demonstrated that 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione exhibits significant cytotoxic effects against various cancer cell lines . The compound's selectivity for cyclin-dependent kinase 2 distinguishes it from other similar compounds, making it a valuable candidate for targeted cancer therapies . Comparative studies have shown that this compound demonstrates comparable antitumor activity to established chemotherapeutic agents such as 5-fluorouracil and imatinib when tested against human hepatocellular carcinoma cell lines .

Adenosine Triphosphate-Binding Site Interaction Mechanisms

The adenosine triphosphate-binding site of cyclin-dependent kinase 2 consists of six distinct subsections: the adenine region, the ribose pocket, the triphosphate binding region, hydrophobic region I, hydrophobic region II, and the hinge region connecting the amino-terminal and carboxyl-terminal domains [19]. The binding site is located deep at the junction of the amino-terminal and carboxyl-terminal domains and includes pivotal catalytic residues with high sensitivity [19]. This pocket is highly characterized by hydrophobic features and tends to bind highly polar or charged heterocyclic molecules [19].

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione follows the established binding mode for purine derivative inhibitors, where the core portion roughly overlaps with the adenine region [19]. The compound forms three conservative hydrogen bonds with the backbones of residues Glu81 and Leu83, which are cardinal interactions observed in this binding fashion [19]. The benzyl ring occupies a region that does not overlap with any part of adenosine triphosphate, allowing for additional enzyme contacts not observed in adenosine triphosphate binding [19].

The conformational changes of cyclin-dependent kinase 2 upon cyclin binding lead to variations in the adenosine triphosphate binding pocket [19]. The adenine subpocket remains conserved, but the ribose subpocket may be subjected to significant perturbation as a consequence of glycine loop transformation [19]. The interaction network, including hydrogen bonds and electrostatic interactions in the triphosphate region, also undergoes subtle variations during activation [19].

| Binding Site Component | Interaction Type | Residues Involved | Binding Characteristics |

|---|---|---|---|

| Adenine Region | Hydrogen Bonding | Glu81, Leu83 | Conservative H-bonds with backbone |

| Hinge Region | Hydrogen Bonding | Linker residues 81-83 | Primary binding criteria |

| Ribose Pocket | Van der Waals | Variable upon activation | Subject to perturbation |

| Triphosphate Region | Electrostatic | Lys33, Mg2+ coordination | Network variations |

| Hydrophobic Region I | Hydrophobic | Multiple residues | Opposite ribose pocket |

| Hydrophobic Region II | Hydrophobic | Adjacent residues | Cleft near ribose pocket |

Selectivity Profiling Across Cyclin-Dependent Kinase Isoforms (Cyclin-Dependent Kinase 2 versus Cyclin-Dependent Kinase 1/4/7/9)

The selectivity profile of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione demonstrates preferential inhibition of cyclin-dependent kinase 2 over other cyclin-dependent kinase family members . This selectivity is crucial for therapeutic applications, as non-selective cyclin-dependent kinase inhibition can lead to significant toxicity concerns [22]. The compound's selective inhibition of cyclin-dependent kinase 2 differentiates it from other similar compounds, making it valuable for targeted cancer therapies .

Comparative analysis with other cyclin-dependent kinase inhibitors reveals distinct selectivity patterns across the cyclin-dependent kinase family [5]. For reference, the 6-alkoxypurine derivatives have shown 80-fold and 50-fold selectivity for cyclin-dependent kinase 2 over cyclin-dependent kinase 1, respectively [5]. The 6-phenylpurine compounds demonstrate approximately 30-fold selectivity for cyclin-dependent kinase 2 over cyclin-dependent kinase 1 [5]. Most remarkably, certain 6-biphenyl-purine derivatives exhibit unprecedented selectivity levels of approximately 2000-fold for cyclin-dependent kinase 2 over cyclin-dependent kinase 1 [5].

The molecular basis for selectivity differences across cyclin-dependent kinase isoforms relates to structural variations in their adenosine triphosphate-binding sites [21]. The compensation between binding enthalpy and entropy represents a key force driving selectivity of inhibitors towards cyclin-dependent kinase 2 over cyclin-dependent kinase 6 [21]. Structural flexibility analysis indicates that cyclin-dependent kinase 6 exhibits stronger local and global flexibility compared to cyclin-dependent kinase 2 [21]. The molecular surface area of cyclin-dependent kinase 6 is larger than that of cyclin-dependent kinase 2, indicating greater global structural flexibility [21].

| Cyclin-Dependent Kinase Isoform | Selectivity Ratio | Inhibition Characteristics | Clinical Relevance |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 | Primary Target | Low micromolar inhibition | Cell cycle regulation |

| Cyclin-Dependent Kinase 1 | Variable selectivity | Reduced activity | Mitotic progression |

| Cyclin-Dependent Kinase 4 | Limited activity | Minimal inhibition | G1/S transition |

| Cyclin-Dependent Kinase 7 | Reduced activity | Weak inhibition | Transcriptional regulation |

| Cyclin-Dependent Kinase 9 | Context-dependent | Variable activity | Transcriptional elongation |

Apoptosis Induction Pathways in Neoplastic Cells

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione induces apoptosis in cancer cells through multiple molecular pathways . The compound has been shown to trigger programmed cell death by altering the Bax/Bcl-2 ratio, which is critical for apoptosis regulation . Studies have revealed significant induction of apoptosis in various cancer cell lines following treatment with this compound .

The apoptotic mechanism involves the compound's interaction with mitochondrial pathways [9]. Cyclin-dependent kinase 2 acts upstream of mitochondrial transmembrane potential disruption, Bax and Bcl-2 regulation, and caspase activation in developing cells [9]. The compound induces cyclin-dependent kinase 2 kinase activity rapidly, with a point of no return reached between 15 and 30 minutes after treatment with apoptotic stimuli [9]. This early activation makes cyclin-dependent kinase 2 the earliest known common denominator that can integrate many independent apoptotic signals into one common effector pathway [9].

Research has demonstrated that 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione exhibits comparable antitumor activity to established chemotherapeutic agents when tested against human hepatocellular carcinoma cell lines . The compound's ability to induce apoptosis correlates with its capacity to inhibit cyclin-dependent kinase 2, leading to downstream effects on cell survival pathways . In pancreatic cancer models, related pyrimidine derivatives have shown apoptosis induction through downregulation of Mcl-1 and c-Myc oncoproteins [24].

The temporal sequence of apoptotic events involves initial cyclin-dependent kinase 2 activation followed by mitochondrial dysfunction [9]. Opening of mitochondrial pores, mitochondrial swelling, disruption of mitochondrial transmembrane potential, and release of proapoptotic molecules including cytochrome c and apoptosis-inducing factor from mitochondrial intermembrane spaces represent fundamental mechanisms that initiate the effector phase of apoptosis [9]. The balance between death suppressors such as Bcl-2 and Bcl-XL, and death promoters including Bax and Bad, becomes crucial for mitochondrial integrity during the apoptotic process [9].

Cell Cycle Arrest Mechanisms at Molecular Checkpoints

Cell cycle checkpoints serve as control mechanisms that ensure proper progression through various phases of the cell cycle [10]. The main mechanism of action involves regulation of cyclin-dependent kinase activities, which bind to different classes of regulator proteins known as cyclins [10]. 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione induces cell cycle arrest primarily at the G1/S checkpoint through inhibition of cyclin-dependent kinase 2 activity .

The compound's mechanism involves binding to the adenosine triphosphate-binding site of cyclin-dependent kinases, preventing phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells . The G1 checkpoint, also known as the restriction checkpoint, represents a critical control point where cells assess their readiness for DNA synthesis [10].

Cyclin-dependent kinase 2 plays crucial roles in triggering duplication of centrosomes and DNA, acting at the G1-S transition to promote the E2F transcriptional program and initiation of DNA synthesis [6]. The activity of cyclin-dependent kinase 2 reaches maximum levels during S phase and G2, becoming activated by interaction with cyclin E during early stages of DNA synthesis to permit G1-S transition [6]. Subsequently, cyclin-dependent kinase 2 becomes activated by cyclin A2 during late stages of DNA replication to drive the transition from S phase to mitosis [6].

Studies using related compounds have demonstrated that cell cycle arrest mediated by pyrimidine derivatives cannot be abrogated by over-expression of Bcl-2 and cyclin D1 [8]. These inhibitors cause cell cycle arrest and apoptosis depending upon their specificity and efficacy [8]. The arrest mechanism proves effective in maintaining cell cycle control even in cancer cell lines that over-express oncogenes [8].

| Checkpoint | Molecular Target | Mechanism | Outcome |

|---|---|---|---|

| G1/S Transition | Cyclin-dependent kinase 2/Cyclin E | Adenosine triphosphate competitive inhibition | DNA synthesis blockade |

| Intra-S Phase | Cyclin-dependent kinase 2/Cyclin A | Target protein phosphorylation prevention | Replication fork stalling |

| G2/M Transition | Secondary effects | Downstream checkpoint activation | Mitotic entry prevention |

| Spindle Checkpoint | Indirect effects | Cell cycle progression disruption | Chromosome segregation control |

In Vivo Tumor Xenograft Model Efficacy Studies

In vivo efficacy studies using tumor xenograft models have demonstrated the therapeutic potential of cyclin-dependent kinase 2 inhibitors related to 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione [16]. The cyclin-dependent kinase 2 inhibitor INX-315 has shown significant efficacy in multiple patient-derived xenograft models, including gastric adenocarcinoma and ovarian carcinoma [16]. Treatment with INX-315 at doses of 25-100 mg/kg twice daily for up to 56 days resulted in dose-dependent tumor growth inhibition with the highest dose group showing tumor regression [16].

Studies using the GA0103 gastric adenocarcinoma patient-derived xenograft model demonstrated tumor regression at the highest dose tested [16]. The GA0114 gastric adenocarcinoma model showed significant growth inhibition throughout a 5-week treatment period [16]. In ovarian carcinoma models, including OV5398 and OVCAR-3, sustained efficacy was observed with experiments running for up to 8 weeks [16]. Pharmacodynamic analysis confirmed sustained target inhibition in tumor tissues, with reduced retinoblastoma protein phosphorylation and cyclin A2 expression maintained up to 16 hours after the final dose [16].

Related pyrimidine derivatives have shown moderate tumor inhibition effects in pancreatic cancer xenograft models [24]. The compound 2g displayed significant tumor growth inhibition in AsPC-1 derived xenograft mice when administered orally for 3 weeks [24]. These studies demonstrated that cyclin-dependent kinase inhibition could be maintained effectively through oral administration without significant toxicity concerns [24].

The molecular mechanisms underlying in vivo efficacy involve sustained suppression of E2F target gene expression and upregulation of senescence-associated gene signatures [16]. RNA-sequencing analysis of tumor tissue from treated xenograft models revealed consistent suppression of cell cycle progression markers and induction of cellular senescence pathways [16]. Biomarker responses included significant upregulation of CDKN1A and BCL2L1 expression, both frequently increased in senescent cells [16].

| Model System | Treatment Duration | Efficacy Outcome | Biomarker Response |

|---|---|---|---|

| GA0103 Gastric PDX | 56 days | Tumor regression at highest dose | Reduced retinoblastoma protein phosphorylation |

| GA0114 Gastric PDX | 35 days | Significant growth inhibition | Sustained cyclin-dependent kinase 2 target inhibition |

| OV5398 Ovarian PDX | 56 days | Sustained tumor control | Cyclin A2 reduction in tumor tissue |

| OVCAR-3 CDX | Variable duration | Durable growth suppression | E2F target gene suppression |

| AsPC-1 Pancreatic | 21 days | Moderate tumor inhibition | Cyclin-dependent kinase 9 downstream modulation |

The compound 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione exhibits complex interactions with multiple enzyme systems and biochemical pathways due to its unique structural features. This pyrimidine derivative contains both benzylamine and butyl substituents that significantly influence its metabolic fate and biological activity [1] [2] [3].

Cytochrome P450-Mediated Metabolic Activation

The benzylamine moiety present in 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione serves as a primary substrate for cytochrome P450-mediated oxidative metabolism. Research has demonstrated that benzylamine derivatives are efficiently metabolized by human cytochrome P450 2B6, with this enzyme showing high affinity for compounds containing benzylic substituents [4] [5].

Primary Metabolic Pathways

Cytochrome P450 2B6 catalyzes the initial oxidative transformation through benzylic hydroxylation, forming hydroxybenzyl metabolites. The enzyme displays remarkable substrate specificity based on hydrophobicity, size, and shape recognition rather than direct hydrogen bonding interactions [4]. Crystal structure studies of P450 2B6 in complex with benzylpyridine inhibitors reveal that the enzyme undergoes conformational changes in active site residues Phe206 and Phe297 to accommodate benzyl-containing substrates [4] [5].

Metabolic Activation Mechanism

The metabolic activation follows a sequential pathway initiated by cytochrome P450 2B6-mediated N-dealkylation of the benzylamine group. This process generates reactive intermediates that can undergo further oxidation to form aldehyde and carboxylic acid metabolites . Studies with 2,3-diaminopyridine derivatives demonstrate that oxidation of amino groups serves as a key step leading to formation of highly electrophilic species, which may be relevant to the metabolic fate of structurally similar pyrimidine compounds .

Enzyme Kinetics and Binding Affinity

Human liver microsomal studies indicate that compounds with molecular weights similar to 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione (288.34 g/mol) exhibit moderate to high metabolic stability. The predicted clearance values suggest intermediate hepatic extraction, with estimated bioavailability ranging from 56-92% based on similar structural analogs [3].

| Parameter | Value | Reference Basis |

|---|---|---|

| Predicted Km (μM) | 25-50 | Benzylamine substrates [4] |

| Estimated CLint (mL/min/kg) | 15-30 | Microsomal predictions [3] |

| Metabolic Pathway | Benzylic hydroxylation | P450 2B6 specificity [5] |

| Primary Metabolite | Hydroxybenzyl derivative | Oxidative metabolism |

Glutathione Conjugation Pathways and Detoxification Mechanisms

The electrophilic potential of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione and its metabolites makes glutathione conjugation a significant detoxification pathway. Glutathione S-transferases catalyze the nucleophilic addition of reduced glutathione to electrophilic substrates, facilitating the formation of water-soluble conjugates for subsequent elimination [7] .

Phase II Conjugation Mechanisms

Glutathione conjugation occurs through multiple pathways depending on the oxidation state of the compound. Primary conjugation involves direct nucleophilic attack by glutathione on reactive metabolites formed during cytochrome P450-mediated activation [7]. Studies with similar pyrimidine derivatives indicate that GST-mediated detoxification can occur either through direct metabolism or through conjugation of secondary metabolites generated from phase I detoxification enzymes [7].

Protective Detoxification Functions

The glutathione conjugation system provides protection against oxidative stress induced by reactive metabolites. Research demonstrates that GST enzymes not only facilitate direct conjugation but also provide indirect protection by maintaining cellular antioxidant capacity [7] [9]. The formation of glutathione conjugates typically results in compounds with molecular weights exceeding 500 g/mol, which are preferentially eliminated through biliary excretion .

Metabolite Formation and Elimination

Glutathione conjugates undergo sequential processing through the mercapturic acid pathway. Initial conjugation is followed by gamma-glutamyl transpeptidase-mediated cleavage, cysteinylglycine dipeptidase action, and final N-acetylation to form mercapturic acids for renal elimination . This pathway represents the predominant route for elimination of electrophilic metabolites derived from benzylamine-containing compounds.

| GST Isoform | Substrate Specificity | Conjugation Efficiency | Tissue Distribution |

|---|---|---|---|

| GSTA1/A2 | Aromatic substrates | High | Hepatic |

| GSTM1/M2 | Benzyl derivatives | Moderate | Multiple tissues |

| GSTP1 | Electrophilic metabolites | High | Ubiquitous |

| GSTT1 | Small molecular weight substrates | Low | Hepatic/Renal |

Protein Binding Specificity in Hepatic Microsomes

The lipophilic characteristics of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione result in significant non-specific binding to hepatic microsomal proteins. This binding affects the compound's bioavailability and metabolic clearance by reducing the free fraction available for enzymatic transformation [10] [11].

Microsomal Binding Characteristics

Equilibrium dialysis studies with compounds of similar physicochemical properties indicate high microsomal protein binding (>80%) for lipophilic basic compounds with benzyl substituents [10]. The compound's predicted log D7.4 value suggests moderate to high lipophilicity, contributing to extensive protein binding interactions [12].

Binding Site Specificity

Non-specific binding occurs primarily through hydrophobic interactions with membrane-associated proteins in the endoplasmic reticulum. Studies demonstrate that compounds with benzyl groups exhibit preferential binding to cytochrome P450 enzymes and associated reductases [10] [11]. The binding affinity follows a saturable pattern with dissociation constants typically in the micromolar range for structurally similar compounds.

Impact on Enzymatic Activity

Protein binding significantly affects intrinsic clearance measurements and metabolic predictions. High protein binding can result in reduced free drug concentrations, leading to lower observed metabolic rates compared to predictions based on total drug concentrations [11]. Scaling factors incorporating protein binding effects are essential for accurate in vitro to in vivo extrapolation of metabolic clearance.

| Protein Binding Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| Fraction Unbound (fu,mic) | 0.1-0.3 | Lipophilic basic compounds [10] |

| Binding Affinity (KD) | 10-50 μM | Benzyl-containing substrates [12] |

| Maximum Binding Capacity | 200-500 pmol/mg | Microsomal protein content [11] |

| Non-specific Binding Sites | Multiple | Hydrophobic interactions [10] |

Downstream Effects on DNA Repair Machinery

The structural similarity of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione to endogenous pyrimidine bases raises important considerations regarding potential interference with DNA repair mechanisms. Pyrimidine derivatives can modulate various DNA repair pathways through multiple mechanisms [14] [15].

Base Excision Repair Pathway Modulation

The pyrimidine core structure enables potential interaction with DNA glycosylases responsible for recognizing and excising damaged pyrimidine bases. Research demonstrates that pyrimidine analogs can serve as competitive inhibitors of DNA glycosylases, particularly those involved in repair of oxidative DNA damage [16] [17]. The compound may interfere with enzymes such as uracil-DNA glycosylase and thymine-DNA glycosylase through structural mimicry.

Nucleotide Excision Repair Interference

Nucleotide excision repair represents the primary pathway for removing bulky DNA lesions, including pyrimidine dimers formed by ultraviolet radiation exposure [18] [19]. The presence of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione may affect the recognition and binding specificity of key repair factors such as XPC-RAD23B and associated proteins [20] [21]. Studies indicate that structural analogs of pyrimidine bases can alter the affinity of repair complexes for damaged DNA substrates.

Transcriptional Regulation Effects

Pyrimidine metabolism and DNA repair are interconnected through transcriptional regulatory mechanisms. The compound may influence the expression of DNA repair genes through modulation of transcription factors such as E2F1, which regulates multiple repair pathways including mismatch repair and homologous recombination [22]. Research demonstrates that compounds affecting pyrimidine metabolism can lead to downstream effects on DNA repair gene expression and repair capacity.

Cellular Response Mechanisms

Exposure to pyrimidine analogs can trigger cellular stress responses that affect DNA repair machinery. Studies show that compounds interfering with pyrimidine metabolism can activate DNA damage checkpoints and influence the expression of repair proteins [14] [23]. The cellular response may include upregulation of protective pathways or, conversely, inhibition of repair mechanisms depending on the specific molecular targets affected.

| DNA Repair Pathway | Potential Target | Mechanism of Interaction | Predicted Effect |

|---|---|---|---|

| Base Excision Repair | DNA Glycosylases | Competitive inhibition | Moderate inhibition |

| Nucleotide Excision Repair | XPC-RAD23B complex | Substrate competition | Low to moderate |

| Mismatch Repair | MSH2/MSH6 complex | Indirect transcriptional effects | Variable |

| Homologous Recombination | RAD51 | Gene expression modulation | Potential suppression |